2-(1-Bromovinyl)furan
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Overview
Description
2-(1-Bromovinyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a bromovinyl group attached to the furan ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)furan typically involves the bromination of vinylfuran derivatives. One common method is the bromination of 2-vinylfuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromovinyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromovinyl group can be reduced to form vinylfuran or ethylfuran derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 2-(1-Aminovinyl)furan, 2-(1-Thiovinyl)furan.
Oxidation: 2-(1-Bromovinyl)furanone.
Reduction: 2-Vinylfuran, 2-Ethylfuran.
Scientific Research Applications
2-(1-Bromovinyl)furan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(1-Bromovinyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromovinyl group can undergo metabolic transformations, resulting in reactive intermediates that can bind to biomolecules and exert biological effects .
Comparison with Similar Compounds
2-Vinylfuran: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(1-Chlorovinyl)furan: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-(1-Iodovinyl)furan: Contains an iodine atom, which can undergo different types of reactions compared to bromine
Uniqueness: 2-(1-Bromovinyl)furan is unique due to the presence of the bromovinyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H5BrO |
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Molecular Weight |
173.01 g/mol |
IUPAC Name |
2-(1-bromoethenyl)furan |
InChI |
InChI=1S/C6H5BrO/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 |
InChI Key |
YBWIMSGJXRKHNS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CO1)Br |
Origin of Product |
United States |
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